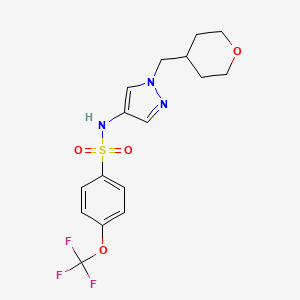

2,3-Difluoro-4-methylphenacyl bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Difluoro-4-methylphenacyl bromide is a chemical compound utilized in diverse scientific research . It has the CAS Number: 1221684-44-1 .

Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-1-(2,3-difluoro-4-methylphenyl)ethanone . The InChI code is 1S/C9H7BrF2O/c1-5-2-3-6(7(13)4-10)9(12)8(5)11/h2-3H,4H2,1H3 . The molecular weight of this compound is 249.05 .Aplicaciones Científicas De Investigación

Fluorine Labeling of Proteins

Fluorine-18 labeled reagents, including derivatives similar to 2,3-Difluoro-4-methylphenacyl bromide, have been developed for covalent attachment to proteins, facilitating their use in medical imaging and research. These reagents allow for efficient labeling under mild conditions, offering high yields and enabling the tracking of proteins in various biological processes (Kilbourn et al., 1987).

Derivatization for High-Performance Liquid Chromatography

Compounds like this compound are used in the derivatization of carboxylic acids to enhance their detectability in high-performance liquid chromatography (HPLC). This process improves the sensitivity and specificity of HPLC analysis, enabling the precise quantification of various substances in complex mixtures (Ingalls et al., 1984).

Synthesis of Fluorinated Compounds

The reactivity of fluorinated reagents, akin to this compound, is leveraged in the synthesis of fluorinated compounds, including pharmaceuticals and agrochemicals. These reactions often involve novel catalysis and fluorination techniques, highlighting the importance of fluorinated intermediates in modern synthetic chemistry (Sun & Yu, 2014).

Sensing Applications

Derivatives of this compound have been applied in the development of sensors, particularly for the detection of ions in aqueous solutions. These compounds, through their interaction with specific analytes, can induce a fluorescence response, enabling the sensitive detection of ions such as fluoride (Hirai et al., 2016).

Material Science and Corrosion Inhibition

In material science, compounds structurally related to this compound have been explored for their corrosion inhibition properties, offering protection for metals in aggressive environments. Such applications are crucial in extending the life span of materials used in various industries (Shaban et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

2-bromo-1-(2,3-difluoro-4-methylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O/c1-5-2-3-6(7(13)4-10)9(12)8(5)11/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFMNZDYUUEHJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)CBr)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2839916.png)

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2839924.png)

![methyl 2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2839925.png)

![11-Oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-3-carboxylic acid](/img/structure/B2839928.png)

![(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2839932.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]but-2-enamide](/img/structure/B2839933.png)